N'-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N’-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features an indole moiety, a bromothiophene ring, and a pyrazole core, making it a versatile molecule for research and industrial applications.
Properties
CAS No. |
303095-26-3 |
|---|---|
Molecular Formula |
C17H12BrN5OS |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrN5OS/c18-16-6-5-15(25-16)13-7-14(22-21-13)17(24)23-20-9-10-8-19-12-4-2-1-3-11(10)12/h1-9,19H,(H,21,22)(H,23,24)/b20-9+ |
InChI Key |
FPBJFNLFENBAKI-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation for Pyrazole Core Formation
The pyrazole ring is synthesized via a KOH-catalyzed Claisen-Schmidt condensation between 5-bromothiophene-2-carbaldehyde and a β-ketoester (e.g., ethyl acetoacetate). This reaction forms a 4,5-dihydro-1H-pyrazole intermediate, which is subsequently oxidized to the aromatic pyrazole using HNO₃ or DDQ (dichlorodicyanoquinone).
Reaction Conditions :
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group of the pyrazole intermediate is hydrolyzed to a carboxylic acid using LiOH or NaOH in a THF/water mixture.
Optimization Notes :
-
Hydrolysis at 0–5°C minimizes side reactions.
-
Acidification with HCl precipitates the carboxylic acid, which is filtered and dried.
Condensation with 1H-Indole-3-carbaldehyde
Vilsmeier-Haack Formylation of Indole
1H-Indole is formylated at the 3-position using the Vilsmeier-Haack reagent (POCl₃ in DMF).
Steps :
Schiff Base Formation
The hydrazide intermediate is condensed with 1H-indole-3-carbaldehyde in ethanol catalyzed by glacial acetic acid.
Reaction Protocol :
-
3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide (1 eq) and 1H-indole-3-carbaldehyde (1 eq) are dissolved in ethanol.
-
Glacial acetic acid (3–4 drops) is added.
-
The solution is refluxed for 6–8 hours.
Analytical Validation :
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Confirmation
Challenges and Optimization Strategies
Byproduct Formation During Condensation
Excess hydrazine or prolonged reflux leads to dihydrazide byproducts. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
N'-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions .
Biology
Research indicates that this compound may play a significant role in biological studies. It has been investigated for its potential interactions with enzymes and cellular pathways. For instance, studies have shown that it can modulate the activity of specific enzymes, which may be crucial for understanding metabolic processes .
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Anti-Cancer Properties: Preliminary studies suggest that it may exhibit anti-cancer effects by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects: Its ability to inhibit inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique structure allows for the modification of properties that are beneficial in creating advanced materials for various applications .
Case Studies
Mechanism of Action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromothiophene ring and pyrazole core contribute to the compound’s binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((1H-Indol-3-yl)methylene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-((1H-Indol-3-yl)methylene)-3-(5-fluorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, N’-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Biological Activity
N'-((1H-Indol-3-yl)methylene)-3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various studies and research findings.
- Molecular Formula : C17H12BrN5OS
- Molecular Weight : 414.3 g/mol
- CAS Number : 303095-26-3
Synthesis
The compound is synthesized through the condensation reaction of hydrazine derivatives with appropriate aldehydes and ketones, leading to the formation of the pyrazole ring. The synthesis typically involves:
- Preparation of 1H-indole derivatives .
- Formation of the pyrazole ring through cyclization.
- Substitution reactions to introduce bromothiophene moieties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various human cancer cell lines. Notably, compounds in this class were evaluated for their antiproliferative activity using the MTT assay against cell lines such as HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 4.5 | 5-Fluorouracil | 6.0 |
| BGC823 | 3.8 | 5-Fluorouracil | 7.2 |
| BT474 | 5.0 | 5-Fluorouracil | 8.0 |
Flow cytometry analysis revealed that specific derivatives caused cell cycle arrest at the S phase, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted its ability to reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Inhibition of COX enzymes : This leads to decreased production of prostaglandins, mediators of inflammation.
- Induction of apoptosis in cancer cells : The compound triggers apoptotic pathways in tumor cells, leading to cell death.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- A study by Chovatia et al. demonstrated significant antimicrobial activity against strains such as E. coli and S. aureus, suggesting a broader therapeutic potential beyond oncology .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions enhance both anticancer and anti-inflammatory activities .
Q & A
Q. Table 1: Structural Analogs and Biological Activities
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., DMSO/water) to improve crystal growth .
- Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice formation .
- Additives : Small molecules like polyethylene glycol (PEG) reduce aggregation .
Basic: How is the bromothiophene moiety critical to the compound’s reactivity?
Methodological Answer:
- Electrophilic substitution : The bromine atom directs further functionalization (e.g., Suzuki coupling) at the 5-position of thiophene .
- Steric effects : Bulkier substituents reduce rotational freedom, stabilizing specific conformers .
Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?
Methodological Answer:
- Caco-2 cell assays : Predict intestinal absorption by measuring permeability .
- Microsomal stability tests : Use liver microsomes to assess metabolic degradation .
- Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
